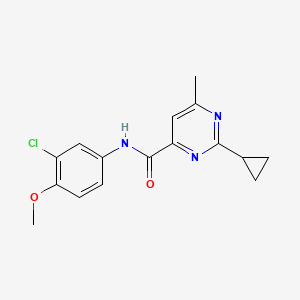
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide, commonly known as CC-115, is a pyrimidine-based inhibitor that targets the mTOR and PI3K pathways. CC-115 has shown great potential in the treatment of cancer, autoimmune diseases, and other medical conditions.
Mécanisme D'action
CC-115 inhibits the mTOR and PI3K pathways by binding to the active site of these enzymes. This binding prevents the activation of downstream signaling pathways, which ultimately leads to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
CC-115 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on the mTOR and PI3K pathways, CC-115 has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CC-115 in lab experiments is its specificity for the mTOR and PI3K pathways. This specificity allows for more targeted research into the effects of these pathways on cancer cell proliferation and survival. One limitation of using CC-115 in lab experiments is its potential toxicity. CC-115 has been shown to have toxic effects on certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research into CC-115. One area of research is the development of more specific inhibitors of the mTOR and PI3K pathways. Another area of research is the investigation of CC-115's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, research into CC-115's potential use in autoimmune diseases and other medical conditions is ongoing.
Méthodes De Synthèse
The synthesis of CC-115 involves a multi-step process that begins with the reaction of 3-chloro-4-methoxyaniline with ethyl 2-bromo-3-oxobutanoate to form 3-chloro-4-methoxy-N-ethyl-2-oxo-2,3-dihydro-1H-pyrrole-1-carboxamide. This compound is then reacted with cyclopropylmethylamine, followed by the addition of 6-methylpyrimidine-4-carboxylic acid to form CC-115.
Applications De Recherche Scientifique
CC-115 has been extensively researched for its potential therapeutic use in cancer and autoimmune diseases. Studies have shown that CC-115 inhibits the mTOR and PI3K pathways, which are known to play a key role in cancer cell proliferation and survival. CC-115 has also been shown to have immunomodulatory effects, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-9-7-13(20-15(18-9)10-3-4-10)16(21)19-11-5-6-14(22-2)12(17)8-11/h5-8,10H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQMJZGPESKNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

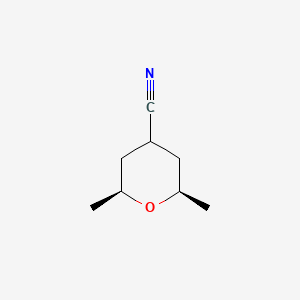
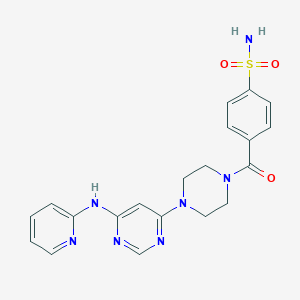
![4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2975614.png)

![1-(3,4-Dichlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2975617.png)
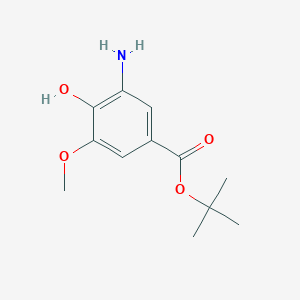
![N-Cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2975620.png)
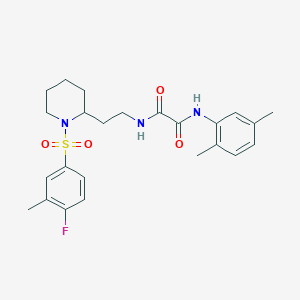
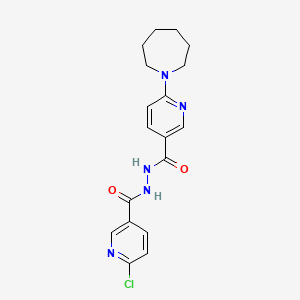
![Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2975627.png)
![1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2975628.png)
![7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975629.png)
![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2975630.png)
![1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone](/img/structure/B2975631.png)